N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester
Description
This compound is a carbamic acid tert-butyl ester derivative featuring a complex branched alkyl chain substituted with methoxypropoxy and methoxyphenyl groups. The tert-butyl carbamate group provides steric protection for reactive amine functionalities, while the methoxy substituents may enhance solubility and metabolic stability .
Properties
CAS No. |
172900-82-2 |
|---|---|
Molecular Formula |
C24H41NO6 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
tert-butyl N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamate |
InChI |
InChI=1S/C24H41NO6/c1-17(2)19(15-20(16-26)25-23(27)31-24(3,4)5)13-18-9-10-21(29-7)22(14-18)30-12-8-11-28-6/h9-10,14,17,19-20,26H,8,11-13,15-16H2,1-7H3,(H,25,27) |
InChI Key |
UADKVPSGPVRNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with specific reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane or methanol and is carried out at a temperature range of 2-8°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced equipment and techniques to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Carbamic Acid Esters
[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester (5d)
- Structure : Shares the tert-butyl carbamate core and methoxyphenyl substitution but lacks the extended alkyl chain and additional methoxypropoxy group present in the target compound.
- Properties: NMR data (δ 1.37 ppm for Me3C; δ 3.74 ppm for OCH3) confirm structural integrity. The shorter alkyl chain (C4 vs.
- Synthetic Yield : 90% via reductive amination, suggesting efficient synthesis for simpler analogues .
4-Amino-4-methyl-3,4,5,6-tetrahydro-2H-(1,2')bipyridinyl-5'-carboxylic acid tert-butyl ester
Functional Group Impact on Bioactivity
- Methoxypropoxy vs. Methoxy Groups :
- The 3-methoxypropoxy group in the target compound introduces a flexible ether chain, enhancing solubility in polar solvents compared to rigid methoxyphenyl derivatives .
- Nitroimidazole/nitrofuryl studies (e.g., compounds 4b, 4f, 4g) demonstrate that electron-withdrawing substituents (e.g., nitro groups) improve antimycobacterial activity. While the target compound lacks nitro groups, its methoxy substituents may similarly modulate electronic effects, though with reduced potency .
Physicochemical and Pharmacokinetic Properties
Methodological Considerations for Compound Comparison
Similarity Metrics :
- Tanimoto coefficients and 3D pharmacophore alignment are critical for evaluating structural similarity. The target compound’s extended alkyl chain and dual methoxy groups reduce its similarity to simpler carbamates (e.g., 5d), as measured by fingerprint-based methods .
- Dissimilarity in aryl ether linkages may correlate with divergent biological activities, as seen in nitroimidazole vs. nitrofuryl derivatives .
Analytical Techniques :
- Spectrofluorometry and tensiometry (used for BAC-C12 ) could assess the target compound’s surfactant properties, though its complex structure may require advanced chromatographic validation (e.g., HPLC-MS).
Biological Activity
N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester is a complex organic compound with potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C29H48N2O4
- Molecular Weight : 468.5 g/mol
- IUPAC Name : this compound
Antiviral Properties
Research indicates that derivatives of N-phenylbenzamide, which share structural similarities with the compound , exhibit antiviral effects against several viruses, including Hepatitis B virus (HBV). A study highlighted that certain benzamide derivatives could inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that interferes with viral replication mechanisms .
In vitro studies demonstrated that:
- IC50 Values : The compound showed significant antiviral activity against HBV with an IC50 value of approximately 1.99 µM in HepG2.2.15 cells and 3.30 µM in drug-resistant strains .
The proposed mechanism through which the compound exerts its antiviral effects includes:
- Inhibition of Viral Replication : The compound may enhance the expression of A3G, which binds to HBV core proteins and inhibits viral DNA replication.
- Stability Against Metabolic Degradation : Structural modifications allow the compound to resist metabolic breakdown, enhancing its efficacy and bioavailability .
Study 1: Antiviral Efficacy
A clinical study evaluated the efficacy of a related benzamide derivative, IMB-0523, against HBV in both in vitro and in vivo models. The results indicated that IMB-0523 significantly reduced HBV DNA levels in treated cells compared to controls, suggesting a promising therapeutic approach for HBV infections .
| Parameter | HepG2.2.15 Cells | HepG2.A64 Cells |
|---|---|---|
| IC50 (µM) | 1.99 | 3.30 |
| SI (Selectivity Index) | 58 | 52 |
Study 2: Pharmacokinetics
An investigation into the pharmacokinetic properties of similar compounds revealed favorable absorption and distribution profiles, suggesting that structural analogs may also demonstrate similar pharmacokinetic behavior .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling a tert-butyl carbamate-protected amine with a substituted benzyl halide under basic conditions. For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution or coupling reactions using tert-butyl chloroformate . Key parameters include temperature control (0–25°C), solvent choice (e.g., THF or dichloromethane), and stoichiometric ratios of reagents. Catalytic bases like triethylamine or DMAP enhance reaction efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.4 ppm for tert-butyl groups) .
- FT-IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (methoxy groups) .
Data should be cross-referenced with PubChem entries for validation .
Q. What preliminary biological assays are recommended to evaluate its potential as a therapeutic lead?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : Test interactions with targets like proteases or kinases using fluorogenic substrates .
- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA, comparing activity to indomethacin as a positive control .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Quantum mechanical calculations : Predict metabolic stability by modeling oxidative pathways (e.g., CYP450 interactions) .
- Molecular dynamics simulations : Assess membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
- ADMET prediction tools : Use SwissADME or ADMETLab to optimize logP (<5) and polar surface area (<140 Ų) for oral bioavailability .
Q. What experimental strategies resolve contradictory data in reaction yields or biological activity across studies?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify critical factors .
- Orthogonal validation : Replicate assays in independent labs using standardized protocols (e.g., NIH Assay Guidance Manual).
- Meta-analysis : Compare datasets from PubChem, synthetic journals, and bioactivity repositories to identify trends .
Q. How do researchers address challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Continuous flow chemistry : Minimize side reactions by precise control of residence time and temperature .
- Chiral chromatography : Use Pirkle-type columns for enantiomeric separation during purification .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cryo-EM/X-ray crystallography : Resolve binding modes with target proteins (e.g., enzyme active sites) .
- Metabolomics : Track downstream metabolic perturbations via LC-MS-based untargeted profiling .
- Knockout models : Use CRISPR-Cas9 to validate target engagement in cellular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
